molecular formula C23H17FN2O3 B2946250 N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-37-1

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2946250
CAS No.: 1040645-37-1
M. Wt: 388.398
InChI Key: AZWZODJBPLKEEE-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 4-hydroxy-2-oxo-1-phenylquinoline core substituted with a 5-fluoro-2-methylphenyl group at the carboxamide position. This compound belongs to a class of molecules under investigation for their analgesic properties, leveraging the privileged 4-hydroxyquinolin-2-one scaffold known for its pharmacological versatility .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWZODJBPLKEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylphenol with appropriate quinoline derivatives. The structural formula can be represented as follows:

C20H18FN3O3\text{C}_{20}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}

This compound features a quinoline core, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings indicate that this compound possesses potent antibacterial activity, comparable to established antibiotics .

2. Anti-Cancer Activity

The compound has also been assessed for its anti-cancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)20

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

1. Inhibition of Enzymatic Activity

  • The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

2. Interaction with DNA

  • Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells, which is particularly relevant in cancer treatment .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Case Study 1: Antibacterial Efficacy
A study conducted on a panel of Gram-positive and Gram-negative bacteria demonstrated that this quinoline derivative significantly inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-Cancer Properties
In a series of experiments involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with associated morphological changes indicative of apoptosis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-hydroxy group and electron-deficient quinoline scaffold facilitate nucleophilic substitution, particularly at positions activated by the aromatic ring’s electron-withdrawing effects.

Halogenation

  • Reagents : POCl₃, PCl₅, or SOCl₂

  • Conditions : Reflux in anhydrous toluene or DMF (100–120°C, 2–4 hours)

  • Product : Substitution of the hydroxyl group with chlorine, yielding 4-chloro derivatives.

  • Example :

    4 OHPOCl3,110C4 Cl analogous to 1 \text{4 OH}\xrightarrow{\text{POCl}_3,\,110^\circ \text{C}}\text{4 Cl}\quad \text{ analogous to 1 }
Substituent Reagent Conditions Product Yield
4-OHPOCl₃Toluene, 110°C, 2 h4-chloro derivative~75%

Hydrolysis and Acid-Base Reactions

The carboxamide group and hydroxyquinoline core participate in hydrolysis under acidic or alkaline conditions.

Acidic Hydrolysis

  • Reagents : Concentrated HCl or HBr in acetic acid

  • Conditions : Reflux (120°C, 20–40 minutes)

  • Product : Cleavage of the carboxamide to yield carboxylic acid derivatives.

    RCONHR HCl AcOHRCOOH+R NH2 1 \text{RCONHR }\xrightarrow{\text{HCl AcOH}}\text{RCOOH}+\text{R NH}_2\quad \text{ 1 }

Alkaline Hydrolysis

  • Reagents : Aqueous NaOH or KOH

  • Conditions : Reflux in methanol/water (70–90°C, 3–6 hours)

  • Product : Deprotonation of the hydroxy group, forming water-soluble salts (e.g., potassium salts for improved bioavailability ).

Reaction Type Conditions Product Application
Acidic hydrolysis63% HBr, AcOH, 120°C, 20 minCarboxylic acid derivativeIntermediate purification
Alkaline salt formationKOH, IPA/water (90:10)Potassium salt (improved solubility)Pharmaceutical formulations

Complexation with Metal Ions

The hydroxy and carbonyl groups act as bidentate ligands, forming coordination complexes with transition metals like Fe³⁺ or Cu²⁺.

Iron(III) Complexation

  • Reagents : FeCl₃ in ethanol

  • Conditions : Room temperature, 1–2 hours

  • Product : Stable octahedral complexes with potential catalytic or antimicrobial properties.

Esterification and Alkylation

The hydroxy group undergoes esterification or O-alkylation to modify solubility or bioavailability.

Methylation

  • Reagents : Methyl iodide, K₂CO₃

  • Conditions : DMF, 60°C, 6 hours

  • Product : 4-methoxy derivatives, as demonstrated in analogous compounds .

Reaction Reagents Conditions Product
O-MethylationCH₃I, K₂CO₃DMF, 60°C, 6 h4-methoxyquinoline derivative

Condensation Reactions

The ketone at position 2 participates in condensation with hydrazines or amines to form hydrazones or imines.

Hydrazone Formation

  • Reagents : Hydrazine hydrate

  • Conditions : Ethanol, reflux (80°C, 4 hours)

  • Product : 2-hydrazono derivatives, which are intermediates for heterocyclic synthesis.

Photochemical Reactivity

The quinoline core undergoes UV-induced reactions, such as [2+2] cycloadditions or ring-opening, though this is less documented for the specified derivative.

Key Research Findings

  • Solubility Enhancement : Salt formation (e.g., potassium salts) significantly improves aqueous solubility, critical for pharmaceutical applications .

  • Substituent Effects : Electron-withdrawing groups (e.g., 5-fluoro) enhance electrophilic substitution rates at position 4.

  • Stability : The compound is stable under acidic conditions but degrades in strong alkaline media (>pH 12) due to quinoline ring destabilization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

The target compound shares its core 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide structure with several analogs, but differences in substituents critically influence activity and toxicity (Table 1).

Table 1: Key Structural and Pharmacological Differences
Compound Name Substituents on Quinoline Core Amide Substituent Analgesic Activity (ED₅₀) Toxicity (LD₅₀, oral)
Target Compound 1-Phenyl, 4-hydroxy, 2-oxo 5-fluoro-2-methylphenyl Not reported Not reported
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 12) 6,7-Dimethoxy, 1-phenyl 3-pyridylmethyl 75.3% writhing inhibition at 20 mg/kg 9527 mg/kg
N-(5-chloropyridin-2-yl)amide (IV) 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine 5-chloropyridin-2-yl Most potent in series Not reported
Tasquinimod 5-methoxy, 1-methyl 4-(trifluoromethyl)phenyl Antiangiogenic/immunomodulatory Not reported
Key Observations:

Amide Substituent Bioisosterism :

  • Replacement of the phenyl group with pyridylmethyl (e.g., Compound 12) enhances analgesic efficacy due to improved receptor interactions. The 3-pyridylmethyl group in Compound 12 achieves 75.3% writhing inhibition at 20 mg/kg, attributed to nicotinic acetylcholine receptor agonism .
  • The target compound’s 5-fluoro-2-methylphenyl group may offer metabolic stability compared to pyridyl analogs but could reduce receptor affinity .

Halogen Effects :

  • Chlorine (e.g., IV) and fluorine (target compound) at the para position of the aryl group improve potency, likely due to electron-withdrawing effects enhancing binding. However, chlorine in IV shows superior activity, suggesting size and electronegativity play roles .

The 1-phenyl group in the target compound is conserved across analogs, indicating its role in maintaining scaffold rigidity .

Mechanism of Action

  • Nicotinic Receptor Agonism : Analogs like Compound 12 and IV act via nicotinic acetylcholine receptors, a mechanism shared with the target compound due to structural homology .
  • Multi-Target Potential: Tasquinimod, a related carboxamide, shows immunomodulatory effects, suggesting quinoline-3-carboxamides may have broad therapeutic applications beyond analgesia .

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